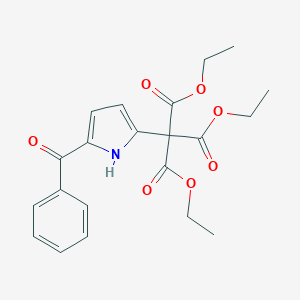

Triethyl (5-benzoyl-1H-pyrrol-2-yl)methanetricarboxylate

Description

Triethyl (5-benzoyl-1H-pyrrol-2-yl)methanetricarboxylate (CAS: 136116-84-2; molecular formula: C₂₁H₂₃NO₇; molecular weight: 401.41 g/mol) is a tricarboxylate ester derivative featuring a pyrrole ring substituted with a benzoyl group at the 5-position. This compound is a key intermediate in the synthesis of ketorolac, a non-steroidal anti-inflammatory drug (NSAID) . Its synthesis involves the reaction of 2-benzoylpyrrole with triethyl methanetricarboxylate in the presence of manganese(II) acetate and potassium permanganate in acetic acid, yielding the product in 86% purity after purification . The crystal structure reveals intermolecular N–H⋯O hydrogen bonds that stabilize dimer formation .

Properties

IUPAC Name |

triethyl (5-benzoyl-1H-pyrrol-2-yl)methanetricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO7/c1-4-27-18(24)21(19(25)28-5-2,20(26)29-6-3)16-13-12-15(22-16)17(23)14-10-8-7-9-11-14/h7-13,22H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCRWZUNHMLTTST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=C(N1)C(=O)C2=CC=CC=C2)(C(=O)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60454085 | |

| Record name | Triethyl (5-benzoyl-1H-pyrrol-2-yl)methanetricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60454085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136116-84-2 | |

| Record name | Triethyl (5-benzoyl-1H-pyrrol-2-yl)methanetricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60454085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Radical-Mediated Condensation

The foundational method for synthesizing TEBM involves a radical-mediated condensation between 2-benzoylpyrrole and triethyl methanetricarboxylate. This reaction, catalyzed by manganese(III) acetate in acetic acid, proceeds via a free radical mechanism initiated by trivalent manganese ions. Key steps include:

-

Reagent Activation : Manganese(III) acetate generates free radicals by abstracting hydrogen from the pyrrole ring.

-

Radical Addition : The activated pyrrole intermediate reacts with triethyl methanetricarboxylate, forming a carbon-carbon bond at the 2-position of the pyrrole ring.

-

Oxidative Cyclization : Subsequent oxidation stabilizes the adduct, yielding TEBM.

This method typically achieves moderate yields (70–80%) but faces challenges, including prolonged reaction times, excessive acetic acid usage, and difficulties in removing manganese residues during purification.

Improved Industrial-Scale Methods

Solvent and Catalyst Optimization

A patented improved method replaces acetic acid with toluene or N-methylpyrrolidone (NMP), significantly reducing post-treatment complexity. The revised protocol involves:

-

Reagents : 2-Benzoylpyrrole, triethyl methanetricarboxylate, manganese(III) acetate dihydrate, sodium acetate, and acetic anhydride.

-

Solvent : Toluene (8–15 volumes relative to 2-benzoylpyrrole mass).

-

Reaction Conditions : Heating at 60–70°C for 6–8 hours under inert atmosphere.

Advantages :

Post-Treatment Modifications

Post-reaction steps critically impact yield and purity:

-

Liquid-Liquid Extraction : Sodium bisulfite solution removes manganese residues, enhancing phase separation.

-

Concentration : Organic phase concentration under reduced pressure eliminates high-boiling-point solvents.

-

Crystallization : Isopropanol pulping produces high-purity TEBM (≥99% by HPLC) with yields exceeding 90%.

Comparative Analysis of Methodologies

Reaction Efficiency: Traditional vs. Improved Methods

The improved method’s use of toluene reduces solvent toxicity and improves recyclability, while optimized catalyst loading shortens reaction times.

Solvent Impact on Reaction Performance

| Solvent | Boiling Point (°C) | Polarity | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Acetic acid | 118 | High | 75 | 85 |

| Toluene | 111 | Low | 92 | 99 |

| NMP | 202 | Moderate | 88 | 98 |

Toluene’s low polarity facilitates faster phase separation and higher yields, making it preferable for industrial applications.

Mechanistic Insights and Kinetic Studies

Radical Initiation and Propagation

The reaction initiates when manganese(III) acetate abstracts a hydrogen atom from the pyrrole ring, generating a resonance-stabilized radical. This intermediate reacts with triethyl methanetricarboxylate, forming a carbon-centered radical that undergoes oxidative coupling. Kinetic studies reveal:

Role of Sodium Acetate

Sodium acetate acts as a weak base, neutralizing acetic acid byproducts and stabilizing reactive intermediates. Its inclusion at 2.0–3.0 equivalents relative to 2-benzoylpyrrole suppresses side reactions, improving selectivity.

Industrial-Scale Adaptations

Process Intensification Strategies

Chemical Reactions Analysis

Triethyl (5-benzoyl-1H-pyrrol-2-yl)methanetricarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Medicinal Chemistry Applications

2.1 Synthesis of Ketorolac

One of the most notable applications of triethyl (5-benzoyl-1H-pyrrol-2-yl)methanetricarboxylate is its role as a precursor in the synthesis of ketorolac. Ketorolac is widely used in pain management due to its effectiveness as a non-steroidal anti-inflammatory drug (NSAID). The synthesis involves several steps where this compound undergoes hydrolysis and decarboxylation to yield ketorolac and related compounds .

2.2 Potential for New Analgesics

Recent studies have indicated that derivatives of this compound may have potential as new analgesics. Research into modified structures has shown promise in enhancing efficacy and reducing side effects compared to existing NSAIDs .

Organic Synthesis Applications

3.1 Intermediate in Organic Reactions

This compound serves as an important intermediate in various organic reactions, including acylation and alkylation processes. Its reactivity allows it to participate in the formation of complex molecules utilized in pharmaceuticals and agrochemicals .

3.2 Synthesis of Pyrrole Derivatives

The compound can be utilized to synthesize various pyrrole derivatives, which are essential in developing new materials and bioactive compounds. The ability to modify its structure opens avenues for creating tailored compounds with specific biological activities .

Case Study 1: Synthesis Methodologies

A study conducted by Feng Zhang et al. detailed a multi-step synthesis involving this compound, highlighting its efficiency in producing high yields of ketorolac . The methodology included the use of sodium acetate and acetic anhydride under controlled conditions to optimize reaction parameters.

Research published in pharmaceutical journals demonstrated that derivatives synthesized from this compound exhibited significant anti-inflammatory properties comparable to established NSAIDs . This study emphasized the potential for developing new therapeutic agents based on this compound.

Mechanism of Action

The mechanism of action of Triethyl (5-benzoyl-1H-pyrrol-2-yl)methanetricarboxylate involves its interaction with specific molecular targets and pathways . The compound may act as an inhibitor or activator of certain enzymes, thereby affecting metabolic processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a class of tricarboxylate esters with varying substituents. Key analogues include:

Key Observations:

- Synthetic Efficiency : The target compound and Triethyl 3,3-bis(trifluoromethylsulfonyl)propane-1,1,1-tricarboxylate exhibit comparable yields (~86–88%), suggesting robust reaction conditions for tricarboxylate esters .

- Thermal Stability : The target compound’s melting point (72.5–74°C) is significantly higher than triethyl methanetricarboxylate (mp: 29°C), reflecting enhanced crystallinity due to hydrogen bonding and aromatic interactions .

- Functional Versatility : Derivatives with sulfonyl or acyloxy groups (e.g., methanesulfonyl, acetoxy) are tailored for specific reactivity, such as nucleophilic substitutions or cyclization reactions, whereas the benzoyl-pyrrole moiety in the target compound directs its role in drug synthesis .

Spectral and Analytical Data

- ¹H/¹³C NMR : The target compound’s NMR spectra confirm the presence of ethyl ester protons (δ 1.28 ppm, t; δ 4.27 ppm, q) and aromatic protons (δ 7.59 ppm, d) . In contrast, Triethyl 3,3-bis(trifluoromethylsulfonyl)propane-1,1,1-tricarboxylate shows distinct trifluoromethyl signals (δ −8.5 ppm, ¹⁹F NMR) and a triplet for the central CH group (δ 6.53 ppm, ¹H NMR) .

- Elemental Analysis : Discrepancies in the target compound’s carbon content (found: 61.69% vs. calc.: 62.83%) suggest residual solvents or incomplete purification, whereas Triethyl 3,3-bis(trifluoromethylsulfonyl)propane-1,1,1-tricarboxylate matches theoretical values (HRMS error: 0.0045 ppm) .

Biological Activity

Triethyl (5-benzoyl-1H-pyrrol-2-yl)methanetricarboxylate (TEBM) is a compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of TEBM, focusing on its pharmacological properties, relevant case studies, and research findings.

Chemical Structure and Properties

TEBM is characterized by its complex structure, which includes a pyrrole ring, a benzoyl group, and multiple carboxylate functionalities. The molecular formula is with a molecular weight of 401.41 g/mol . The presence of these functional groups suggests that TEBM may interact with various biological pathways, potentially influencing several physiological processes.

2. Anti-inflammatory and Analgesic Effects

TEBM is noted as an impurity in the synthesis of ketorolac, a well-known non-steroidal anti-inflammatory drug (NSAID) with analgesic properties. Ketorolac and its derivatives have been studied for their anti-inflammatory effects and are used clinically for pain management . This connection implies that TEBM may also possess similar anti-inflammatory characteristics, warranting further investigation.

3. Smooth Muscle Relaxation

Research into related compounds has indicated that they may act as smooth muscle relaxants . This property could be beneficial in treating conditions characterized by muscle spasms or excessive contraction.

Case Study: Synthesis and Biological Evaluation

A study focused on the synthesis of 5-aroyl-2,3-dihydro-1H-pyrrolizine derivatives from 2-aroylpyrroles demonstrated that these compounds exhibited significant analgesic and anti-inflammatory activities. The synthesis involved reactions with triethyl methanetricarboxylate, highlighting the relevance of TEBM in developing new therapeutic agents .

Research Findings: Structure-Activity Relationship

A structure-activity relationship (SAR) analysis of pyrrole derivatives revealed that modifications to the benzoyl group significantly influenced biological activity. Compounds with specific substitutions showed enhanced antiviral potency against HIV, suggesting that similar modifications could be explored for TEBM to optimize its pharmacological profile .

Data Table: Summary of Biological Activities

Q & A

Q. What are the established synthetic methodologies for this compound, and how is its purity validated?

The compound is synthesized via condensation reactions, such as refluxing indoline derivatives with triethyl methanetricarboxylate under controlled temperature (±5 K). Purification involves vacuum distillation and recrystallization in solvents like xylene. Purity is validated using HPLC (to quantify by-products <6%) and structural confirmation via X-ray crystallography .

Q. What crystallographic data confirm the molecular structure?

Single-crystal X-ray diffraction reveals a triclinic P1 space group with unit cell dimensions Å, Å, Å. Intermolecular N–H⋯O hydrogen bonds (2.87–3.02 Å) form dimers, stabilizing the crystal lattice. SHELXL software refines the structure using riding hydrogen models () .

Q. What is the compound’s pharmacological relevance?

It is a key intermediate in synthesizing Ketorolac , a non-steroidal anti-inflammatory drug (NSAID). The benzoyl-pyrrole core undergoes regioselective decarboxylation to form the active pharmaceutical ingredient, with pharmacokinetic studies emphasizing controlled ester hydrolysis for prodrug development .

Advanced Research Questions

Q. How do reaction conditions influence by-product formation?

By-products like 6-hydroxyquinolin-4-one form via hydrolysis and decarboxylation under elevated temperatures or residual water. Mechanistic studies show anhydrous conditions and optimized reaction time (30 min post-indoline addition) reduce impurities to <5%. HPLC tracking at 210 nm monitors reaction progression .

Q. What hydrogen-bonding motifs impact material properties?

N–H⋯O interactions create centrosymmetric dimers, enhancing thermal stability and solubility. Hirshfeld surface analysis quantifies these interactions, guiding solvent selection (e.g., DMF/EtOH for recrystallization) .

Q. Can Mitsunobu reactions functionalize the pyrrole moiety?

Yes, using ADDP (1,1'-(azodicarbonyl)dipiperidine) and PPh₃ in THF achieves C6-functionalization. Coupling with triethyl methanetricarboxylate yields 71% product, confirmed by ¹H/¹³C NMR (δ 4.25–4.35 ppm for ethyl esters). Steric effects at the 5-benzoyl position require a 1:1.2 molar ratio .

Q. What multi-component reactions (MCRs) diversify this scaffold?

Refluxing with 3,5-diaryl-4,5-dihydro-1Н-pyrazole in ethanol for 2 h generates thiazolidinone-fused derivatives. Recrystallization in DMF/EtOH (1:1) yields >85% purity, enabling access to anti-inflammatory or antimicrobial pharmacophores .

Methodological Notes

- Synthetic Optimization : Monitor reaction progress via HPLC and adjust water content to minimize by-products .

- Crystallography : Use SHELXL for refinement, incorporating displacement parameters from Tables 2-3 in structural reports .

- Functionalization : Apply Mitsunobu protocols with ADDP/PPh₃ for efficient pyrrole modification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.